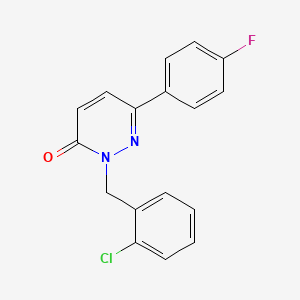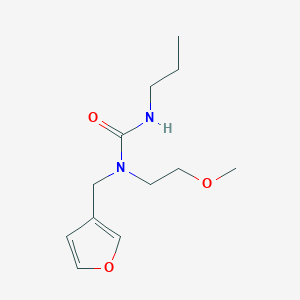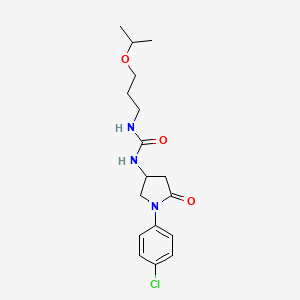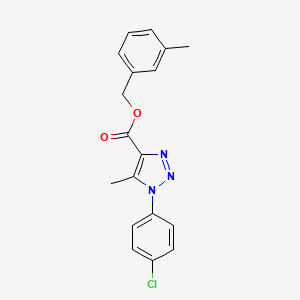
ICG-OSu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ICG-OSu, also known as ICG NHS ester, is a derivative of the near-infrared fluorescent agent Indocyanine Green (ICG) . It is amine-reactive and has been widely used to design in vivo imaging probes . ICG is a cyanine dye used in medical diagnostics for determining cardiac output, hepatic function, liver blood flow, and for ophthalmic angiography .
Molecular Structure Analysis
This compound has a molecular weight of 828.03 . Its molecular formula is C49H53N3O7S . The exact molecular structure is not provided in the available resources.Physical and Chemical Properties Analysis
This compound is a dark purple to black solid . It is soluble in DMSO . It has an excitation wavelength of 789 nm and an emission wavelength of 813 nm .Applications De Recherche Scientifique
1. Initiative for Chemical Genetics (ICG)
The National Cancer Institute's Initiative for Chemical Genetics (ICG) was created to facilitate public research using small molecules for the discovery of cancer-relevant probes. This initiative includes an integrated team of chemists, assay developers, engineers, computational scientists, and software developers. The ICG has contributed significantly to the cross-fertilization of synthetic chemistry and cancer biology by fostering new scientific collaborations and sharing data and screening results with the research community (Tolliday et al., 2006).
2. Infrared Fluorescent Labeling for Cancer Detection
ICG-OSu, a derivative of indocyanine green, has been developed as an infrared fluorescent labeling substance. It is particularly useful in detecting microlesions in cancer tissues with an infrared fluorescence endoscope. Studies have demonstrated the effectiveness of ICG-sulfo-OSu-labeled antibodies in identifying cancerous tissues in resected gastric cancer specimens (Ito et al., 2001).
3. Development of an Imaging System Using Fluorescent Labeling
An imaging system using ICG-sulfo-OSu has been developed for vital immunohistochemical staining. This system allows for the visualization of microcancers under infrared ray excitation, highlighting the potential of ICG-sulfo-OSu in cancer diagnosis and research (Ito et al., 1997).
4. ICG-Integrated Nanoparticles for Cancer Theranostics
ICG-incorporated nanoparticles have been explored for their potential in cancer diagnosis and treatment. These nanoparticles are strategically functionalized for multiple imaging and therapeutic techniques, demonstrating the versatility of ICG in oncology research (Wang et al., 2018).
5. Emerging ICG-Integrated Nanocarriers for Cancer Therapy
ICG has been integrated with various nanomaterials to enhance its application in cancer therapeutics. These ICG-based nanocarriers address limitations such as aggregation and rapid degradation, offering improved therapeutic effects in cancer treatment (Gowsalya et al., 2021).
Mécanisme D'action
ICG-OSu, like its parent compound ICG, is used in medical diagnostics. After intravenous injection, ICG binds to plasma proteins and becomes confined to the vascular system . It has a half-life of 150 to 180 seconds and is removed from circulation exclusively by the liver to bile juice . A recent study indicated ICG targets atheromas within 20 min of injection and provides sufficient signal enhancement for in vivo detection of lipid-rich, inflamed, coronary-sized plaques in atherosclerotic rabbits .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[(2Z)-2-[(2E,4E,6E)-7-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H53N3O7S/c1-48(2)41(50(39-28-26-35-19-12-14-21-37(35)46(39)48)32-16-8-11-25-45(55)59-52-43(53)30-31-44(52)54)23-9-6-5-7-10-24-42-49(3,4)47-38-22-15-13-20-36(38)27-29-40(47)51(42)33-17-18-34-60(56,57)58/h5-7,9-10,12-15,19-24,26-29H,8,11,16-18,25,30-34H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJUNNVUQBKNAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)ON4C(=O)CCC4=O)C=CC=CC=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)ON4C(=O)CCC4=O)/C=C/C=C/C=C/C=C\5/C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H53N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
828.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(3-Bromophenoxy)methyl]-5-(difluoromethyl)furan](/img/structure/B2660823.png)



![2-[(4-aminophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide](/img/structure/B2660829.png)
![1-{[(1-cyanocyclopentyl)carbamoyl]methyl}-N-[(furan-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B2660830.png)
![2-{[5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2660831.png)
![3-chloro-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2660832.png)

![9-(3-chloro-4-methylphenyl)-1-methyl-3-(3-methylbutyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2660834.png)
![diethyl 5-(2,5-dimethyl-3-(2-((2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetyl)-1H-pyrrol-1-yl)isophthalate](/img/structure/B2660835.png)



